molecular formula C6H12ClN B1627037 (3-Methylenecyclobutyl)methanamine hydrochloride CAS No. 915402-10-7

(3-Methylenecyclobutyl)methanamine hydrochloride

Cat. No. B1627037
M. Wt: 133.62 g/mol
InChI Key: JEXDYDDDCFCGDZ-UHFFFAOYSA-N
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Description

(3-Methylenecyclobutyl)methanamine hydrochloride, commonly referred to as MCBH, is a cyclic amine derivative of the amino acid methionine. It is a white crystalline solid with a molecular weight of 214.67 g/mol and a melting point of 120-122°C. MCBH is a versatile compound with a wide range of applications in scientific research, including drug discovery, organic synthesis, and chemical biology.

Scientific Research Applications

Novel H3 Receptor Antagonist in Alzheimer's Disease

GSK189254, a compound closely related to (3-Methylenecyclobutyl)methanamine hydrochloride, has shown promise in Alzheimer's disease treatment. This novel histamine H3 receptor antagonist binds to histamine H3 receptors in the brain, including areas affected by Alzheimer's, like the cortex and hippocampus. It has demonstrated potential in improving cognitive performance in preclinical models. The compound exhibits high selectivity for human H3 receptors and shows potent functional antagonism at these sites. In vivo studies indicate that GSK189254 can increase the release of neurotransmitters such as acetylcholine, noradrenaline, and dopamine in the brain, potentially contributing to its cognitive enhancement effects. Importantly, it has demonstrated significant improvement in various cognition paradigms, suggesting potential therapeutic benefits for dementia in Alzheimer's disease and other cognitive disorders (Medhurst et al., 2007).

Serotonin Re-uptake Inhibitor Imaging

[11C]Dapoxetine.HCl, structurally related to (3-Methylenecyclobutyl)methanamine hydrochloride, serves as a potent serotonin re-uptake inhibitor. Its biodistribution in rats and preliminary PET imaging in monkeys have been studied, suggesting its utility in understanding serotonin re-uptake mechanisms in vivo. The ability to prepare [11C]Dapoxetine.HCl with high purity and specific activity indicates its potential application in scientific research for exploring serotonin-related functions and disorders (Livni et al., 1994).

Antidepressant Effects of Structurally Similar Compounds

Research on structurally related compounds like 1-(4,5-dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine has provided insights into potential antidepressant effects. These tetracyclic compounds, synthesized as analogs of anxiolytic and antidepressant drugs, showed significant reduction in immobility in mice, indicating antidepressant effects. This study provides a foundation for understanding how structural analogs of (3-Methylenecyclobutyl)methanamine hydrochloride might be used in developing novel antidepressants (Karama et al., 2016).

Differential Effects on Histamine Release

GSK189254, a nonimidazole histamine H3 receptor antagonist related to (3-Methylenecyclobutyl)methanamine hydrochloride, has been shown to differentially increase histamine release in various brain regions of freely moving rats. This compound helps in understanding functional histaminergic circuitry in the brain and can modulate neurotransmitter release in a brain region-specific manner. Its ability to antagonize amnesic effects in cognition paradigms further emphasizes its potential for therapeutic applications in conditions like Alzheimer's disease (Giannoni et al., 2010).

properties

IUPAC Name

(3-methylidenecyclobutyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-5-2-6(3-5)4-7;/h6H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXDYDDDCFCGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590233
Record name 1-(3-Methylidenecyclobutyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylenecyclobutyl)methanamine hydrochloride

CAS RN

915402-10-7
Record name 1-(3-Methylidenecyclobutyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methylidenecyclobutyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Homon, OV Hryshchuk… - European Journal of …, 2021 - Wiley Online Library
A gram‐scale synthesis, physico‐chemical characterization, and lead‐likeness assessment of 4‐di/trifluoromethyl‐2‐heterabicyclo[2.1.1]hexanes as fluorinated bicyclic proline …

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